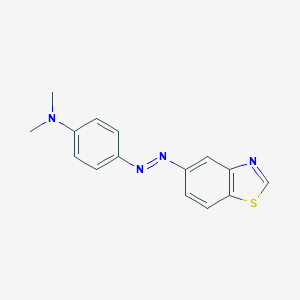
5-((p-(Dimethylamino)phenyl)azo)benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((p-(Dimethylamino)phenyl)azo)benzothiazole, commonly known as DAB, is a fluorescent dye that has been extensively used in scientific research for various applications. This dye is known for its high sensitivity, photostability, and low toxicity, making it a popular choice for many researchers.
作用機序
The mechanism of action of DAB involves the formation of a covalent bond between the dye and the target biomolecule. This covalent bond results in the formation of a stable complex, which emits fluorescence upon excitation with light of a specific wavelength.
Biochemical and Physiological Effects:
DAB has been shown to have low toxicity and does not interfere with the normal biochemical and physiological processes of cells. However, the covalent binding of DAB to biomolecules can affect their function and may alter the biological activity of the target molecule.
実験室実験の利点と制限
The advantages of using DAB in lab experiments include its high sensitivity, photostability, and low toxicity. However, the covalent binding of DAB to biomolecules can also be a limitation, as it may affect the biological activity of the target molecule and may interfere with downstream applications.
将来の方向性
There are several future directions for the use of DAB in scientific research. One area of interest is the development of new fluorescent probes based on DAB, which can be used for specific applications. Another area of interest is the use of DAB in the development of new diagnostic tools for various diseases. Additionally, the use of DAB in combination with other fluorescent probes can provide new insights into the complex biological processes that occur within cells.
In conclusion, 5-((p-(Dimethylamino)phenyl)azo)benzothiazole is a versatile and widely used fluorescent dye in scientific research. Its high sensitivity, photostability, and low toxicity make it an ideal choice for various applications. However, the covalent binding of DAB to biomolecules can also be a limitation, and careful consideration should be given to its use in lab experiments.
合成法
The synthesis of DAB involves the reaction between p-(dimethylamino)aniline and 2-aminothiophenol in the presence of sodium nitrite and hydrochloric acid. This reaction produces DAB as a yellow-orange powder, which can be further purified using various techniques such as column chromatography.
科学的研究の応用
DAB has been widely used in scientific research, particularly in the field of biochemistry and molecular biology. It is commonly used as a fluorescent probe to label proteins, nucleic acids, and other biomolecules. DAB is also used in various techniques such as immunohistochemistry, flow cytometry, and fluorescence microscopy.
特性
CAS番号 |
18463-90-6 |
|---|---|
分子式 |
C7H5BrN2O4 |
分子量 |
282.4 g/mol |
IUPAC名 |
4-(1,3-benzothiazol-5-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H14N4S/c1-19(2)13-6-3-11(4-7-13)17-18-12-5-8-15-14(9-12)16-10-20-15/h3-10H,1-2H3 |
InChIキー |
SOORJESFYFAVOE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)SC=N3 |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)SC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




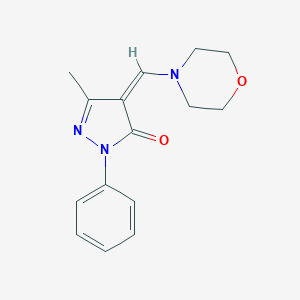
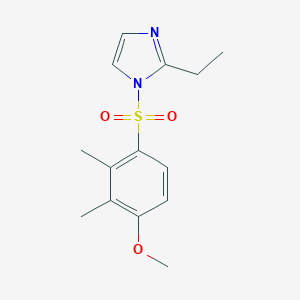
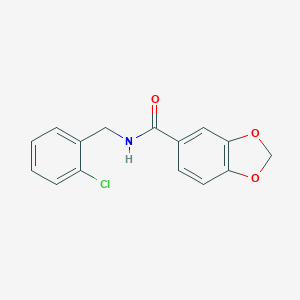

![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
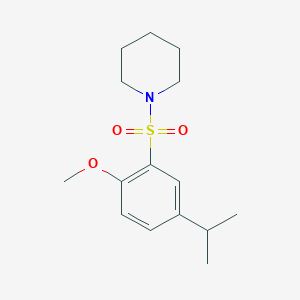
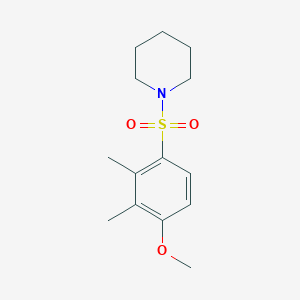
![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)
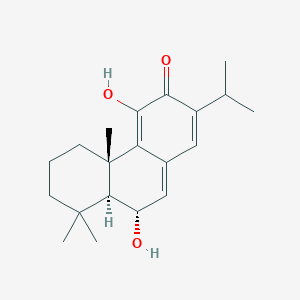
![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)